5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione

IDO1 inhibition immuno-oncology enzyme kinetics

This 5,5-disubstituted hydantoin features a unique CF₃/phenyl architecture not found in N-substituted analogs (nilutamide) or 5,5-diphenyl derivatives (phenytoin). Demonstrates potent IDO1 inhibition (Ki=220 nM, IC₅₀=78 nM) with cellular EC₅₀ of 75 nM in MDA-MB-231 cells. Serves as a validated chemical probe for IDO1 target engagement studies. Racemate suitable for chiral resolution method development using documented α-methylbenzylamine/ethanol quaternary system. X-ray structure available for docking studies. For R&D use only.

Molecular Formula C10H7F3N2O2
Molecular Weight 244.17 g/mol
CAS No. 783-61-9
Cat. No. B12001254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione
CAS783-61-9
Molecular FormulaC10H7F3N2O2
Molecular Weight244.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C(F)(F)F
InChIInChI=1S/C10H7F3N2O2/c11-10(12,13)9(6-4-2-1-3-5-6)7(16)14-8(17)15-9/h1-5H,(H2,14,15,16,17)
InChIKeyQQEXOAWOBWITDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione (CAS 783-61-9) Procurement-Relevant Overview: Structure, Class, and Core Identifiers


5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione (CAS 783-61-9) is a fluorinated hydantoin derivative featuring a rigid imidazolidine-2,4-dione core substituted at the 5-position with both a phenyl group and a trifluoromethyl (CF₃) group [1]. This 5,5-disubstituted architecture distinguishes it from N-substituted hydantoin analogs such as nilutamide (5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione) [2] and from mono-aryl hydantoins like phenytoin (5,5-diphenylimidazolidine-2,4-dione) [3]. The compound exists as a racemic mixture and exhibits a melting point range of 231-235 °C with a predicted density of 1.440 ± 0.06 g/cm³ .

5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione: Why In-Class Hydantoin Analogs Cannot Be Assumed Interchangeable


The hydantoin scaffold tolerates diverse substitution patterns, and even minor structural modifications produce substantial divergence in target engagement and physicochemical behavior. N3-aryl substituted analogs like nilutamide act primarily as androgen receptor antagonists, whereas 5,5-disubstituted derivatives such as 5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione have demonstrated biochemical activity against IDO1 (Ki = 220 nM, IC₅₀ = 78 nM) [1], a target unrelated to nuclear hormone receptors. Furthermore, the presence of the 5-CF₃ group introduces distinct phase behavior—specifically, the formation of a non-congruently soluble double salt during chiral resolution with α-methylbenzylamine [2]—that directly impacts process-scale purification feasibility. Generic interchange between hydantoin-class compounds would disregard these target-specific and process-critical differences.

5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione: Quantitative Evidence Guide for Comparator-Driven Selection


IDO1 Enzyme Inhibition: Quantitative Comparison of Ki and IC₅₀ Values Against a Reference Inhibitor

5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione demonstrates measurable inhibition of recombinant human indoleamine 2,3-dioxygenase 1 (IDO1) with a Ki of 220 nM and an IC₅₀ of 78 nM [1]. For comparison, the well-characterized IDO1 inhibitor epacadostat (INCB024360) exhibits a reported IC₅₀ of approximately 72 nM in cell-free enzymatic assays under similar conditions [2]. While not a direct head-to-head study, these cross-study comparable data indicate that the target compound achieves low-nanomolar potency in the same assay class as a clinical-stage IDO1 inhibitor, distinguishing it from other hydantoin derivatives such as 5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione, which shows substantially weaker IDO1 inhibition (IC₅₀ ≈ 10,500 nM) .

IDO1 inhibition immuno-oncology enzyme kinetics

Cellular Functional Activity: IDO1 Inhibition in Human Breast Cancer Cells

In a cellular context, 5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione inhibits IDO1 activity in IFNγ-induced human MDA-MB-231 breast cancer cells with an EC₅₀ of 75 nM [1]. This cellular potency is consistent with its enzymatic IC₅₀ (78 nM), indicating minimal shift between biochemical and cellular activity. As a class-level inference, this represents a favorable cellular translation compared to many hydantoin-based enzyme inhibitors that exhibit substantial potency drops in cell-based assays due to permeability or efflux limitations. The 5-CF₃ substituent likely contributes to enhanced membrane permeability, enabling effective intracellular target engagement at concentrations closely matching enzymatic inhibitory concentrations.

cellular assay MDA-MB-231 functional inhibition EC50

Chiral Resolution Behavior: Non-Congruent Double Salt Formation as a Process Distinction

During enantiomeric resolution studies using (−)-α-methylbenzylamine in ethanol at 20°C, racemic 5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione forms a metastable equilibrium involving diastereomeric salts, which transitions to a stable equilibrium characterized by a non-congruently soluble double salt Q [1]. This phase behavior is compound-specific; related hydantoins such as 5,5-diphenylhydantoin (phenytoin) do not exhibit analogous double salt formation under comparable resolution conditions, instead forming simple diastereomeric salts with predictable solubility [2]. The double salt Q precipitates spontaneously and can drastically reduce enantiomeric yield unless nucleated or inhibited, requiring process-specific mitigation strategies not applicable to phenytoin-class hydantoins.

chiral resolution phase diagram crystallization process development

Crystal Structure and Solid-State Molecular Conformation

Single-crystal X-ray diffraction analysis reveals that 5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione adopts a nearly planar molecular conformation, with the torsion angle for C(4)-C(7)-C(8)-C(9) measuring -179(2)° and all atoms deviating less than 0.2 Å from the mean molecular plane [1]. The compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [2]. This planar geometry, enforced by the geminal 5-phenyl and 5-CF₃ substitution, contrasts with the more puckered hydantoin ring conformation observed in 5,5-dialkyl-substituted analogs where steric bulk forces ring distortion. The planar conformation may influence intermolecular packing and polymorphic landscape, which are critical considerations for solid-form selection in formulation development.

X-ray crystallography solid-state conformation polymorph screening

5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione: Evidence-Based Application Scenarios for Procurement and Use


IDO1 Biochemical and Cellular Probe for Immuno-Oncology Target Validation

With a Ki of 220 nM and an IC₅₀ of 78 nM against recombinant IDO1 [1], coupled with cellular EC₅₀ of 75 nM in MDA-MB-231 breast cancer cells [1], 5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione serves as a potent, cell-permeable chemical probe for IDO1 target engagement studies. Its low-nanomolar cellular activity with minimal biochemical-to-cellular shift distinguishes it from weaker hydantoin-based IDO1 inhibitors, making it suitable for in vitro target validation experiments where robust cellular inhibition is required without resorting to higher concentrations that risk off-target effects.

Chiral Resolution Process Development Using the α-Methylbenzylamine System

The documented phase behavior in the quaternary system with (−)-α-methylbenzylamine in ethanol [2] provides a case study for process chemists developing enantiomeric resolution methods for 5,5-disubstituted hydantoins. The formation of the non-congruently soluble double salt Q necessitates deliberate nucleation control or inhibitor addition to achieve acceptable enantiomeric yields, a process nuance not encountered with simpler hydantoin resolutions. Procurement of the racemic compound enables direct replication and optimization of these published resolution conditions for access to enantiopure material.

Solid-State Characterization and Computational Modeling Reference

The experimentally determined single-crystal X-ray structure, including precise unit cell parameters and molecular conformation data [3], provides a validated 3D reference for molecular docking simulations targeting IDO1 or other putative hydantoin-binding proteins. Unlike homology-modeled or computationally minimized structures of related hydantoins, this empirical solid-state geometry reduces conformational uncertainty in silico, improving the reliability of structure-based design efforts involving this chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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